molecular formula C10H17NO4 B611185 t-Boc-aminooxy-PEG1-Propargyl CAS No. 1895922-72-1

t-Boc-aminooxy-PEG1-Propargyl

Cat. No.: B611185
CAS No.: 1895922-72-1
M. Wt: 215.25
InChI Key: OZSAQUGQZCPQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Boc-aminooxy-PEG1-Propargyl is a compound used in click chemistry as a polyethylene glycol linker. It contains a t-Boc-aminooxy group and a propargyl group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage. The t-Boc-aminooxy group can be deprotected under mild acidic conditions and then react with an aldehyde or ketone group to form a stable oxime linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

t-Boc-aminooxy-PEG1-Propargyl is synthesized through a series of chemical reactions. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

t-Boc-aminooxy-PEG1-Propargyl undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

t-Boc-aminooxy-PEG1-Propargyl has a wide range of applications in scientific research:

    Chemistry: Used as a linker in click chemistry for synthesizing complex molecules.

    Biology: Facilitates the conjugation of biomolecules, aiding in the study of biological processes.

    Medicine: Employed in drug delivery systems to improve solubility and stability of therapeutic agents.

    Industry: Utilized in the development of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of t-Boc-aminooxy-PEG1-Propargyl involves:

Comparison with Similar Compounds

t-Boc-aminooxy-PEG1-Propargyl is unique due to its combination of a t-Boc-aminooxy group and a propargyl group, which allows for versatile chemical reactions. Similar compounds include:

    t-Boc-Aminooxy-PEG2-Alcohol: Contains an alcohol group instead of a propargyl group.

    t-Boc-Aminooxy-PEG2-Amine: Features an amine group in place of the propargyl group.

    t-Boc-Aminooxy-PEG2-Azide: Has an azide group instead of a propargyl group

These compounds share similar properties but differ in their functional groups, which influence their reactivity and applications.

Properties

IUPAC Name

tert-butyl N-(2-prop-2-ynoxyethoxy)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-5-6-13-7-8-14-11-9(12)15-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSAQUGQZCPQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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